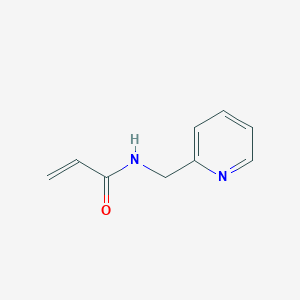

N-(2-Pyridylmethyl)acrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)prop-2-enamide |

InChI |

InChI=1S/C9H10N2O/c1-2-9(12)11-7-8-5-3-4-6-10-8/h2-6H,1,7H2,(H,11,12) |

InChI Key |

IYRSJQAYZQICAL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NCC1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Pyridylmethyl Acrylamide and Its Derivatives

Direct Synthesis Routes for N-(2-Pyridylmethyl)acrylamide

The most direct and widely employed method for the synthesis of this compound is the acylation of 2-aminomethylpyridine with an activated acrylic acid derivative. Two primary approaches dominate this strategy: the Schotten-Baumann reaction and carbodiimide-mediated coupling.

The Schotten-Baumann reaction involves the reaction of an amine with an acyl chloride in the presence of a base. iitk.ac.inorganic-chemistry.orgjk-sci.combyjus.compw.live In the context of this compound synthesis, this translates to the reaction between 2-aminomethylpyridine and acryloyl chloride. The reaction is typically carried out in a two-phase solvent system, such as dichloromethane (B109758) and water, with an aqueous base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. iitk.ac.in Pyridine (B92270) can also be used as a base, which can sometimes enhance the acylating power of the acyl chloride. byjus.compw.live

Carbodiimide-mediated coupling offers an alternative route that proceeds under milder conditions. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid group of acrylic acid, facilitating its reaction with 2-aminomethylpyridine. organic-chemistry.orgnih.gov This approach avoids the generation of harsh acidic byproducts.

A comparison of these two primary direct synthesis methods is presented in the interactive table below.

| Feature | Schotten-Baumann Reaction | Carbodiimide-Mediated Coupling |

| Reactants | 2-Aminomethylpyridine, Acryloyl Chloride | 2-Aminomethylpyridine, Acrylic Acid, Carbodiimide (e.g., DCC, EDC) |

| Reaction Conditions | Typically biphasic (e.g., DCM/water), presence of a base (e.g., NaOH, pyridine) iitk.ac.inbyjus.com | Anhydrous organic solvent (e.g., DCM, DMF), often at room temperature |

| Byproducts | Hydrochloric acid (neutralized by base) | Urea (B33335) derivative (e.g., DCU), which may require removal |

| Advantages | High reactivity of acyl chloride can lead to high yields. | Milder reaction conditions, avoids harsh acid byproduct. |

| Disadvantages | Acryloyl chloride is highly reactive, corrosive, and moisture-sensitive, requiring careful handling. cloudsds.comvandemark.comnj.govutsi.eduacs.org The reaction can be vigorous. | Carbodiimide reagents can be expensive, and the urea byproduct may complicate purification. |

Precursor Chemistry and Intermediate Reactions in this compound Synthesis

The successful synthesis of the target compound relies heavily on the quality and handling of its precursors: 2-aminomethylpyridine and an activated acrylic acid derivative, most commonly acryloyl chloride.

2-Aminomethylpyridine is a commercially available reagent. glentham.comsigmaaldrich.com It is a corrosive liquid that is sensitive to air and moisture. fishersci.comfishersci.ie Proper storage in a cool, dry, and well-ventilated place under an inert atmosphere is crucial to prevent degradation. fishersci.comfishersci.ie Due to its basic nature, it readily reacts with acids.

Acryloyl chloride is a highly flammable, corrosive, and toxic liquid that must be handled with extreme caution in a well-ventilated fume hood. cloudsds.comvandemark.comnj.govutsi.eduacs.org It is highly reactive towards water, nucleophiles, and even itself, as it can readily polymerize, especially at elevated temperatures or in the presence of impurities. vandemark.com Therefore, it is often stabilized with small amounts of inhibitors like hydroquinone (B1673460) or phenothiazine. Its synthesis typically involves the reaction of acrylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

The key intermediate reaction in the Schotten-Baumann synthesis is the nucleophilic acyl substitution of the highly electrophilic acryloyl chloride by the primary amine of 2-aminomethylpyridine. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the stable amide bond. The presence of a base is critical to neutralize the liberated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. byjus.compw.live

Derivatization Strategies of Pyridylmethyl and Acrylamide (B121943) Moieties for Functionalization

The bifunctional nature of this compound allows for a wide range of derivatization strategies to introduce new functionalities. These modifications can be targeted at either the pyridylmethyl moiety or the acrylamide group.

Derivatization of the Pyridylmethyl Moiety

The pyridine ring of the pyridylmethyl group is susceptible to electrophilic aromatic substitution , although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqlibretexts.org Reactions such as nitration and halogenation typically require harsh conditions. However, the reactivity can be enhanced by the introduction of activating groups on the pyridine ring prior to the synthesis of the acrylamide. youtube.com The pyridine nitrogen can also be N-oxidized to increase the electron density of the ring, facilitating electrophilic substitution at the 4-position. rsc.org

Another important functionalization route is the formation of metal complexes . The pyridine nitrogen and the amide nitrogen or oxygen can act as ligands to coordinate with various metal ions, a property that is central to many of the potential applications of polymers derived from this monomer.

Derivatization of the Acrylamide Moiety

The acrylamide functionality offers several avenues for derivatization. The most prominent is the Michael addition reaction, where nucleophiles add across the carbon-carbon double bond. nih.govmdpi.comnih.gov This reaction is particularly effective with soft nucleophiles like thiols. The electron-withdrawing nature of the carbonyl group makes the β-carbon of the acrylamide susceptible to nucleophilic attack. This strategy can be used to introduce a wide variety of functional groups.

The double bond of the acrylamide can also participate in cycloaddition reactions and can be a substrate for polymerization , which is the primary application of this monomer. Radical polymerization is a common method to produce polymers with pendant pyridylmethyl groups.

Purification and Isolation Techniques for Academic Synthesis of this compound Compounds

The purification and isolation of this compound and its derivatives from the reaction mixture are critical steps to obtain a product of high purity for subsequent characterization and application. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the physical properties of the target compound.

Extraction is a common first step to separate the product from the reaction mixture. For instance, after a Schotten-Baumann reaction, the organic layer containing the product can be washed with aqueous solutions to remove the base, salts, and any water-soluble impurities. researchgate.netnih.govmdpi.com

Column chromatography on silica (B1680970) gel is a widely used technique for the purification of N-substituted acrylamides. rsc.orgacademie-sciences.fracademie-sciences.frnih.govmdpi.comdeadnet.se A suitable solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used to separate the product from unreacted starting materials and byproducts based on their different polarities.

Recrystallization is an effective method for purifying solid products. google.com The crude product is dissolved in a suitable hot solvent in which it has high solubility, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the mother liquor. The choice of solvent is crucial and is often determined empirically. For N-aryl acrylamides, alcohols have been shown to be effective recrystallization solvents.

The following interactive table summarizes the common purification techniques.

| Purification Technique | Principle | Advantages | Disadvantages | Typical Application for this compound |

| Extraction | Partitioning of a solute between two immiscible liquid phases. | Simple, fast, and effective for initial cleanup. | May not provide high purity on its own; can be solvent-intensive. | Initial workup of the reaction mixture to remove water-soluble impurities. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Can provide high purity; versatile for a wide range of compounds. | Can be time-consuming and requires significant amounts of solvent; potential for product loss on the column. | Purification of the crude product to remove starting materials and byproducts. rsc.orgacademie-sciences.fracademie-sciences.fr |

| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent at different temperatures. | Can yield very pure crystalline product; scalable. | Requires the product to be a solid at room temperature; finding a suitable solvent can be challenging; potential for product loss in the mother liquor. | Final purification of solid this compound or its solid derivatives. google.com |

Polymerization Studies of N 2 Pyridylmethyl Acrylamide

Radical Polymerization Mechanisms and Kinetics

The radical polymerization of N-(2-Pyridylmethyl)acrylamide can be achieved through both conventional free-radical methods and controlled radical polymerization (CRP) techniques. Each approach offers distinct advantages and levels of control over the final polymer structure.

Free Radical Polymerization of this compound

Conventional free-radical polymerization (FRP) is a widely used method for polymerizing vinyl monomers. The process is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals. These radicals then propagate by adding to the double bond of the this compound monomer. The polymerization proceeds until termination occurs through coupling or disproportionation of two growing polymer chains. While effective for producing high molecular weight polymers, FRP offers limited control over molar mass distribution, polymer architecture, and chain-end functionality. For acrylamide-based monomers, this method is well-established, though specific kinetic data for this compound is not extensively documented in publicly available literature.

Controlled Radical Polymerization (CRP) Techniques for this compound Systems

Controlled radical polymerization techniques have emerged as powerful tools for the synthesis of well-defined polymers with predictable molar masses, low dispersity, and complex architectures. The key feature of CRP is the establishment of a dynamic equilibrium between a small population of active propagating radicals and a large majority of dormant species, which minimizes irreversible termination reactions.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that employs a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the propagating polymer chains. The control over the polymerization of acrylamide-based monomers by ATRP can be challenging due to potential side reactions and catalyst poisoning by the amide group. cmu.edu However, with careful selection of the initiator, ligand, and solvent, a controlled polymerization can be achieved. researchgate.netcmu.edu

For N-substituted acrylamides, the ligand plays a crucial role in modulating the catalyst activity and maintaining control. Ligands such as tris(2-pyridylmethyl)amine (TPMA) have been shown to be effective for the ATRP of acrylamides, leading to polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The pyridyl group within the this compound monomer itself may also interact with the copper catalyst, influencing the polymerization kinetics.

Table 1: Representative Conditions for ATRP of Acrylamide (B121943) Derivatives

| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Dispersity (Đ) | Reference |

| Methyl 2-chloropropionate | CuCl/Me6TREN | Water/DMF | 25 | ~1.2-1.4 | cmu.educmu.edu |

| Ethyl 2-bromoisobutyrate | CuBr/TPMA | Isopropanol | 0 | < 1.3 | researchgate.net |

| 2-Bromopropanamide | Cu(0)/CuBr2/Me6TREN | Water | 25 | ~1.1-1.3 | nih.gov |

Note: This table represents typical conditions for related acrylamide monomers, as specific detailed studies on this compound are limited.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that achieves control through the use of a chain transfer agent (CTA). The RAFT process allows for the synthesis of polymers with predetermined molecular weights and low dispersity for a wide range of monomers, including acrylamides. mdpi.com

The success of RAFT polymerization of acrylamide derivatives is highly dependent on the choice of the CTA, initiator, and solvent. mdpi.com Trithiocarbonates and dithiobenzoates are commonly used CTAs for acrylamide polymerization. The polymerization kinetics can be tuned by varying the monomer-to-CTA and CTA-to-initiator ratios. Research on various N-substituted acrylamides has demonstrated the robustness of RAFT for producing well-defined homopolymers and block copolymers. nih.govrsc.orgrsc.org

Table 2: Typical RAFT Polymerization Systems for Acrylamide Monomers

| CTA | Initiator | Solvent | Temperature (°C) | Dispersity (Đ) | Reference |

| 4-Cyanopentanoic acid dithiobenzoate | ACVA | Water/2-Propanol | 70 | < 1.3 | rsc.org |

| Dodecyl trithiodimethyl propionic acid | AIBN | DMSO | 70 | < 1.3 | mdpi.com |

| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | AIBN | Dioxane | 60 | ~1.1-1.4 | nih.gov |

Note: This table illustrates common systems for related acrylamide monomers, as specific detailed studies on this compound are limited.

Kinetic Investigations and Polymerization Process Control

The kinetics of radical polymerization are governed by the rates of initiation, propagation, and termination. In controlled radical polymerization, the rates of activation and deactivation also play a critical role. Kinetic studies typically involve monitoring monomer conversion over time, often using techniques like nuclear magnetic resonance (NMR) spectroscopy or Fourier-transform infrared (FTIR) spectroscopy.

For a controlled polymerization, a linear relationship between ln([M]0/[M]) and time is expected, indicating a constant concentration of propagating radicals. nih.gov Furthermore, the number-average molecular weight (Mn) should increase linearly with monomer conversion, and the dispersity (Đ) should remain low (typically below 1.5).

Controlling the polymerization process of acrylamides can be challenging due to their high propagation rate constants. nih.gov In ATRP, this requires a catalyst system with a high deactivation rate to maintain a low concentration of active radicals. cmu.edunih.gov In RAFT, the choice of a CTA with a high transfer constant is crucial for achieving good control. mdpi.com The solvent can also significantly influence the polymerization kinetics, particularly in aqueous systems where hydrogen bonding and hydrophobic interactions can play a role. uwaterloo.capolimi.it

Copolymerization of this compound with Other Monomers

Copolymerization of this compound with other vinyl monomers allows for the synthesis of materials with tailored properties. The pyridyl group can impart pH-responsiveness, metal-coordinating abilities, and catalytic activity to the resulting copolymers.

Common comonomers could include:

Styrene: Copolymerization with styrene would introduce hydrophobic segments, leading to amphiphilic copolymers that can self-assemble in solution. cmu.eduresearchgate.netnih.gov

Acrylates and Methacrylates: Incorporating monomers like methyl methacrylate or butyl acrylate can modify the glass transition temperature and mechanical properties of the resulting polymer.

Other Acrylamides: Copolymerization with monomers like N-isopropylacrylamide could introduce temperature-responsive behavior. nih.gov

The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. These ratios are typically determined experimentally by analyzing the copolymer composition at low monomer conversions for a series of different monomer feed ratios. The Q-e scheme can also be used to predict copolymerization behavior. For acrylamide and styrene systems, the reactivity ratios can be highly dependent on the solvent and initiator concentration. researchgate.netepa.gov

Design and Synthesis of Copolymers Containing this compound Units

The design of copolymers incorporating this compound units is often motivated by the desire to impart specific functionalities, such as pH-responsiveness or metal-coordination capabilities, due to the pendant pyridine (B92270) group. The synthesis of such copolymers is typically achieved through free-radical polymerization techniques, which can be adapted to control the final polymer properties.

General synthetic strategies involve the copolymerization of this compound with other vinylic monomers. For instance, N-substituted acrylamides can be prepared by reacting substituted primary amines with acryloyl chloride. These monomers are then copolymerized with comonomers like acrylonitrile, methyl acrylate, or methyl methacrylate. uobaghdad.edu.iq A typical procedure involves dissolving equimolar amounts of the N-substituted acrylamide and a comonomer in a suitable solvent, such as tetrahydrofuran (THF), adding a radical initiator like azobisisobutyronitrile (AIBN), and heating the solution under an inert atmosphere to initiate polymerization. uobaghdad.edu.iq

Another approach involves post-polymerization modification, where a reactive polymer precursor is first synthesized and then functionalized with the desired pendant group. For example, copolymers of methacryloyl chloride and methyl methacrylate can be synthesized first, followed by a reaction with 2-pyridylmethylamine to yield copolymers containing N-2-pyridylmethylmethacrylamide units. tandfonline.com While this example uses a methacrylate backbone, the principle demonstrates a versatile route to incorporating the pyridylmethyl functionality.

Reactivity Ratios and Monomer Incorporation Studies in Copolymerization

Understanding the reactivity ratios of monomers is crucial for predicting the composition and microstructure of the resulting copolymer. These ratios, denoted as r₁ and r₂, describe the relative preference of a growing polymer chain ending in one monomer unit (e.g., M₁) to add another molecule of the same monomer (M₁) versus the comonomer (M₂).

The determination of reactivity ratios typically involves carrying out a series of copolymerization reactions with varying initial monomer feed compositions. washington.edu The reactions are terminated at low conversion (usually below 10%) to ensure the monomer feed ratio remains relatively constant. The composition of the resulting copolymer is then determined using analytical techniques such as elemental analysis or spectroscopic methods. From these data, the reactivity ratios can be calculated using established linearization methods, such as the Fineman-Ross or Kelen-Tüdös methods, or by non-linear computational analysis. washington.edu

While these are standard methodologies for acrylamide-based systems, specific experimental studies determining the reactivity ratios for the copolymerization of this compound with common comonomers were not identified in the searched literature. Such studies would be essential for precisely controlling the incorporation of this compound units and tailoring the sequence distribution within the copolymer chain.

Polymer Architecture Control in this compound Systems

Controlling the polymer architecture—whether linear, block, graft, or crosslinked—is key to tailoring the macroscopic properties of materials derived from this compound. Advanced polymerization techniques provide the necessary tools to achieve this control.

Synthesis of Linear Poly(this compound)

The synthesis of linear homopolymers is the most fundamental aspect of polymer architecture control. Linear poly(this compound) can be synthesized through free-radical polymerization of the this compound monomer.

A general procedure for producing linear polyacrylamides involves dissolving the monomer in a suitable solvent or aqueous buffer, adding a radical initiator system, such as ammonium persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TEMED), and allowing the reaction to proceed at room temperature. mdpi.com Crucially, a cross-linking agent must be omitted from the reaction mixture to prevent the formation of a network structure. mdpi.com The resulting linear polymer can then be isolated by precipitation in a non-solvent like ethanol. mdpi.com While this protocol is standard for acrylamides, specific studies detailing the synthesis and characterization of the linear homopolymer of this compound are not prevalent in the searched literature.

Formation of Block Copolymers

Block copolymers containing a poly(this compound) segment can be synthesized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This method allows for the creation of well-defined polymer blocks with controlled molecular weights and low polydispersity.

One reported example involves the synthesis of a diblock copolymer, polyethylene glycol-block-poly(N-(2-methylpyridine)-acrylamide), noted as Px in the study. researchgate.net The synthesis was achieved via heat-initiated RAFT polymerization. A polyethylene glycol-based chain transfer agent (PEG-CTA) was used as a macroinitiator for the polymerization of the N-(2-methylpyridine)-acrylamide (MPA) monomer in ethanol at 70°C. researchgate.net By varying the molar ratio of the monomer to the macro-CTA, a series of block copolymers with different lengths of the poly(N-(2-methylpyridine)-acrylamide) block were obtained. researchgate.net

The resulting block copolymers were characterized by Gel Permeation Chromatography (GPC) to determine their molecular weight and polydispersity index (PDI).

| Sample | [MPA]/[PEG-CTA] Molar Ratio | Mn, GPC (g/mol) | PDI (Mw/Mn) |

|---|

These block copolymers exhibited distinct salt-induced lower critical solution temperature (LCST) behavior, demonstrating that incorporating the N-(pyridin-2-ylmethyl)acrylamide moiety can create stimuli-responsive materials. researchgate.net

Preparation of Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain. They can be synthesized via three main strategies: "grafting-to," "grafting-from," and the macromonomer method.

Grafting-to involves attaching pre-formed polymer chains to a polymer backbone.

Grafting-from involves initiating the polymerization of a monomer from active sites created along a polymer backbone.

The macromonomer method involves copolymerizing a monomer with a polymer chain that has a polymerizable end-group.

While these are well-established methods for creating graft copolymers from various monomers, including other N-substituted acrylamides, specific examples of the preparation of graft copolymers featuring this compound as either the backbone or the grafted side chain were not found in the reviewed literature.

Fabrication of Crosslinked Polymer Networks, Including Hydrogels and Nanogels

Crosslinked polymer networks of this compound can be fabricated to form hydrogels or nanogels, which are three-dimensional structures capable of absorbing large amounts of water. The synthesis of these networks typically involves the copolymerization of the primary monomer with a difunctional or multifunctional cross-linking agent.

The standard method for preparing polyacrylamide hydrogels is through the free-radical polymerization of acrylamide in an aqueous solution with a cross-linker, such as N,N′-methylenebisacrylamide (BIS). The polymerization is initiated by a redox system like APS and TEMED. The concentration of the monomer and the cross-linker determines the network's mesh size and, consequently, its swelling properties and mechanical strength.

This methodology is broadly applicable to a wide range of acrylamide derivatives for creating functional hydrogels. However, specific studies detailing the synthesis and characterization of crosslinked hydrogels or nanogels composed specifically of this compound were not identified in the literature search. The incorporation of the pyridine moiety would be expected to yield hydrogels with pH-sensitive swelling behavior and the ability to chelate metal ions.

Post-Polymerization Modification and Functionalization of this compound Polymers

The presence of the pyridyl moiety in poly(this compound) provides a versatile platform for a variety of post-polymerization modification reactions. These reactions allow for the introduction of new functional groups, the alteration of the polymer's physical and chemical properties, and the creation of complex macromolecular structures. Key strategies for the functionalization of these polymers include quaternization of the pyridine ring and the formation of metal-polymer complexes.

One notable example involves the functionalization of polyacrylamide-based copolymers containing N-(pyridin-4-yl-methyl)acrylamide units for the purpose of nanotrapping biomolecules. In a study focused on creating materials for capturing positively charged proteins, random copolymers of acrylamide, acrylic acid, and N-(pyridin-4-yl-methyl)acrylamide were synthesized. researchgate.net The incorporation of the pyridylmethylacrylamide monomer was crucial for tuning the net negative charge of the copolymer, thereby influencing its ability to interact with and trap proteins like myoglobin through electrostatic interactions. researchgate.net

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing well-defined poly(this compound) precursors for subsequent modification. researchgate.netqut.edu.aursc.org RAFT polymerization allows for precise control over molecular weight and dispersity, yielding polymers with predictable chain-end functionalities that can be further elaborated. researchgate.netqut.edu.au This level of control is essential for creating complex architectures like block copolymers where a poly(this compound) segment can be modified to introduce new properties.

Quaternization of the Pyridyl Group

A common and effective modification of polymers containing pyridine moieties is quaternization. This reaction involves the alkylation of the nitrogen atom in the pyridine ring, resulting in a positively charged pyridinium (B92312) salt. This transformation can dramatically alter the polymer's properties, most notably its solubility in aqueous media and its electrostatic interactions with other molecules. For instance, the quaternization of copolymers containing vinylpyridine has been shown to enhance their performance as flocculants and corrosion inhibitors. While specific studies on the quaternization of homopolymers of this compound are not extensively detailed in the provided results, the principles from analogous systems are directly applicable.

The quaternization process typically involves reacting the polymer with an alkyl halide, such as methyl iodide or ethyl bromide, in a suitable solvent. The degree of quaternization can be controlled by adjusting the reaction conditions, including the stoichiometry of the alkylating agent, reaction time, and temperature. This allows for the fine-tuning of the polymer's charge density and, consequently, its solution behavior and interaction with anionic species.

Metal-Polymer Complexes

The pyridine group in poly(this compound) is an excellent ligand for a wide range of metal ions. researchgate.netresearchgate.net This coordination ability allows for the formation of metal-polymer complexes, which can introduce a host of new functionalities, including catalytic activity, magnetic properties, and stimuli-responsiveness. The coordination of metal ions to the pyridyl groups can lead to the formation of intra- or inter-chain crosslinks, resulting in the formation of gels or nanoparticles.

The interaction between the polymer and metal ions is influenced by factors such as the type of metal ion, the solvent, and the pH of the solution. For example, the coordination of metal ions can be reversible, allowing for the development of sensors or materials that can release metal ions in response to a specific stimulus. Research on polydimethylsiloxane functionalized with pyridyl imine ligands has demonstrated that metal-ligand coordination can significantly enhance ionic conductivity. chemrxiv.org This highlights the potential of using metal coordination to tailor the properties of poly(this compound) for applications in polymer electrolytes or other advanced materials.

The following table summarizes the key post-polymerization modifications of polymers containing pyridylmethylacrylamide units and their potential applications.

| Modification Type | Reagents and Conditions | Resulting Functionality | Potential Applications |

| Copolymer Functionalization | Free-radical copolymerization with acrylic acid and acrylamide. researchgate.net | Tunable net negative charge for electrostatic interactions. researchgate.net | Nanotrapping of positively charged biomolecules, such as proteins. researchgate.net |

| Quaternization | Alkyl halides (e.g., methyl iodide, ethyl bromide) in a suitable solvent. | Introduction of positive charges, enhanced water solubility. | Flocculants, corrosion inhibitors, antimicrobial agents. |

| Metal-Polymer Complexation | Metal salts (e.g., copper, zinc, nickel salts) in solution. researchgate.net | Catalytic sites, magnetic properties, stimuli-responsive crosslinking. chemrxiv.org | Catalysis, sensors, drug delivery, polymer electrolytes. chemrxiv.org |

Coordination Chemistry of N 2 Pyridylmethyl Acrylamide and Its Polymeric Derivatives

Ligand Design and Coordination Modes of N-(2-Pyridylmethyl)acrylamide

The unique molecular architecture of this compound, which combines a pyridyl group and an acrylamide (B121943) moiety, allows it to function as a versatile ligand in coordination chemistry. The presence of multiple potential donor sites—the nitrogen atom of the pyridine (B92270) ring, and the oxygen and nitrogen atoms of the acrylamide group—enables it to adopt various coordination modes. This flexibility is fundamental to the design of metal complexes with specific geometries and reactivity.

Monodentate Coordination of this compound

In its simplest coordination mode, this compound can act as a monodentate ligand. This typically occurs through the most basic donor site, which is the nitrogen atom of the pyridine ring. The lone pair of electrons on the pyridinic nitrogen is readily available for coordination to a metal center. Another possibility for monodentate coordination is through the carbonyl oxygen of the acrylamide group. researchgate.netnih.gov This mode of binding is common for amide-containing ligands, particularly with hard or borderline metal ions that have a high affinity for oxygen donors. researchgate.net The choice between N- or O-coordination is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.

Bidentate Coordination of this compound

More significant in the coordination chemistry of this compound is its ability to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This chelation involves the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the acrylamide group. This N,O-bidentate coordination is a common feature for ligands possessing a similar structural motif. The formation of such a chelate ring enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. The planarity of the pyridine ring and the conformational flexibility of the acrylamide group allow for an ideal geometry for chelation.

Multidentate Analogs and Derivatives as Ligands

Building upon the fundamental structure of this compound, a variety of multidentate analogs and derivatives have been developed to create more complex and robust coordination environments. mdpi.com By incorporating additional donor groups into the ligand framework, it is possible to synthesize ligands that can bind to a metal ion through more than two donor atoms, leading to the formation of polydentate complexes. mdpi.com For example, derivatives can be synthesized where multiple pyridylmethylacrylamide units are attached to a central scaffold, resulting in ligands capable of encapsulating a metal ion. These multidentate ligands are of particular interest for applications in catalysis, sensing, and materials science, as they can impart specific geometries and electronic properties to the metal center. mdpi.com

Complex Formation with Transition Metal Ions

The versatile coordination behavior of this compound and its derivatives makes them excellent candidates for forming complexes with a wide range of transition metal ions. The electronic and structural properties of the resulting complexes are highly dependent on the nature of the metal ion, its oxidation state, and the coordination mode of the ligand.

Copper(II) Complexes

Copper(II) ions readily form complexes with this compound. In many cases, the ligand acts as a bidentate N,O-donor, coordinating to the copper(II) center through the pyridyl nitrogen and the amide oxygen. mdpi.com This coordination often results in the formation of distorted square planar or square pyramidal geometries around the copper(II) ion. nih.gov The electronic properties of these complexes, as studied by techniques such as UV-Vis and EPR spectroscopy, are characteristic of copper(II) in such coordination environments. The specific geometry and stoichiometry of the complex can be influenced by the reaction conditions and the counter-ions present. For instance, in the presence of coordinating anions like chloride, mixed-ligand complexes can be formed where the anion also binds to the copper center. nih.gov

Below is a table summarizing representative data for a Copper(II) complex with a related N,N,N'-tridentate ligand, illustrating typical coordination geometries.

| Complex | Formula | Coordination Geometry | Key Bond Lengths (Å) |

| [Cu(N^N^N)(H₂O)Cl]⁺ | [CuCl(C₁₀H₁₇N₃)(H₂O)]⁺ | Distorted Square Pyramidal | Cu-N(pyridyl), Cu-N(amine), Cu-O, Cu-Cl |

Data inferred from a related tridentate ligand system to illustrate typical coordination characteristics. nih.gov

Cobalt(II/III) Complexes

This compound and its derivatives also form stable complexes with cobalt in both its +2 and +3 oxidation states. With cobalt(II), the coordination often leads to the formation of octahedral or tetrahedral complexes, depending on the ligand-to-metal ratio and the nature of other coordinating species. doi.org In an octahedral geometry, the ligand can coordinate in a bidentate fashion, with other positions occupied by solvent molecules or anions. The resulting high-spin cobalt(II) complexes are typically paramagnetic.

Oxidation of the cobalt(II) complexes or direct reaction with a cobalt(III) source can yield stable low-spin cobalt(III) complexes. In these cases, the stronger ligand field imposed by the N- and O-donor atoms of this compound favors the +3 oxidation state. The resulting cobalt(III) complexes are typically diamagnetic and kinetically inert, with a well-defined octahedral geometry. The coordination chemistry of cobalt with acrylamide-based ligands has been shown to occur exclusively through the carbonyl oxygen in some instances. researchgate.net

The following table presents data on known Cobalt(II) complexes with acrylamide, which provides insight into the expected coordination behavior.

| Complex | Formula | Coordination Environment | Color |

| Dichloro-tetrakis(acrylamide)cobalt(II) | [Co{O-OC(NH₂)CH=CH₂}₄Cl₂] | Tetragonally Distorted Octahedral | Blue |

| Hexakis(acrylamide)cobalt(II) tetrachlorocobaltate(II) | [Co{O-OC-(NH₂)CH=CH₂}₆][CoCl₄] | Octahedral Cation, Tetrahedral Anion | Pink |

This data pertains to acrylamide complexes and serves as a reference for the potential coordination of the acrylamide moiety in this compound. doi.org

Zinc(II) Complexes

The coordination chemistry of this compound with Zinc(II) is characterized by the involvement of both the pyridyl nitrogen and the amide oxygen in complex formation. While direct crystallographic studies on monomeric this compound-Zn(II) complexes are not extensively documented, related structures provide significant insight. For instance, studies on zinc(II) complexes with other pyridyl-containing ligands and acrylamide derivatives reveal common coordination patterns.

Zinc(II) complexes with ligands containing hydroxypyridinecarboxylate moieties show varied coordination geometries, including distorted octahedral and trigonal bipyramidal structures. nih.gov In these complexes, coordination typically occurs through the nitrogen of the pyridine ring and the oxygen atoms of the carboxylate and hydroxyl groups. nih.gov Similarly, in complexes with N-(4-pyridyl)isonocotinamide, the pyridyl nitrogen is a primary site for coordination.

When acrylamide itself coordinates to Zn(II), it does so through the carbonyl oxygen atom. In the complex Zn(AAm)4(H2O)22 (where AAm = acrylamide), the zinc ion is in an octahedral environment, coordinated to four acrylamide molecules via their oxygen atoms and two water molecules. researchgate.net This preference for O-coordination by the amide group is a recurring theme in the coordination chemistry of acrylamide. researchgate.net

Based on these related systems, it is proposed that this compound acts as a bidentate ligand, coordinating to Zn(II) through the pyridyl nitrogen and the carbonyl oxygen, forming a stable chelate ring. The resulting complexes are likely to adopt tetrahedral or octahedral geometries, depending on the stoichiometry and the presence of other coordinating ligands or solvent molecules. For polymeric derivatives, the pendant pyridylmethylamide groups can act as cross-linking agents, leading to the formation of coordination polymers with interesting structural and material properties.

Table 1: Coordination Details of Related Zinc(II) Complexes

| Ligand | Coordination Geometry | Donor Atoms | Reference |

| Hydroxypyridinecarboxylates | Octahedral, Trigonal Bipyramidal | N(pyridyl), O(carboxylate), O(hydroxyl) | nih.gov |

| Acrylamide | Octahedral | O(carbonyl) | researchgate.net |

| Aminoquinoline Derivative | Distorted Tetrahedral | N(quinoline), N(amino), O(hydroxyl) | nih.govnih.gov |

| Isoquinoline N-oxide | Distorted Tetrahedral, Octahedral | O(N-oxide) | nih.gov |

Iron(II/III) Complexes

The interaction of this compound with iron(II) and iron(III) ions is of significant interest due to the rich redox chemistry of iron and its biological relevance. The coordination is expected to involve the pyridyl nitrogen and the amide oxygen, similar to other metal ions.

Studies on iron complexes with related ligands provide a framework for understanding these interactions. For example, iron(II) complexes with N,N,N'-tris(2-pyridylmethyl)ethane-1,2-diamine ligands have been synthesized and structurally characterized, revealing high-spin Fe(II) centers with Fe-N bond lengths around 2.2 Å. researchgate.net These complexes demonstrate the strong affinity of the pyridyl moiety for Fe(II).

In the context of acrylamide coordination, research on the Fe(II)-Fe(III)-acrylamide-water system has shown the formation of various complexes depending on the pH of the solution. researchgate.net Furthermore, studies on ferric porphyrin derivatives with acrylamide have demonstrated that acrylamide binds to the iron center through its carbonyl oxygen atom in a monodentate fashion. nih.gov These findings highlight the capability of the amide group to coordinate to both Fe(II) and Fe(III).

It is also noteworthy that iron(III)-triradical complexes have been utilized as catalysts for the radical polymerization of acrylamides, resulting in well-defined homopolymers. nih.govresearchgate.net This suggests that the interaction between iron and the acrylamide moiety can facilitate polymerization processes, which is relevant for the synthesis of polymeric iron complexes of this compound.

The resulting iron complexes of this compound and its polymers are anticipated to exhibit interesting magnetic and electronic properties, with potential applications in catalysis and materials science. The specific oxidation state of iron (II or III) and the coordination environment will play a crucial role in determining these properties.

Rhenium(I) Complexes

Rhenium(I) complexes, particularly those containing carbonyl and diimine ligands, are well-known for their rich photophysical and photochemical properties. The coordination of this compound to a Rhenium(I) center is expected to occur through the pyridyl nitrogen, analogous to other pyridyl-containing ligands.

The synthesis and characterization of rhenium carbonyl complexes with ligands such as 2-(pyridin-2-yl)-1,3-benzothiazole have shown that the pyridyl group readily coordinates to the Re(I) center, typically in a facial (fac) arrangement with three carbonyl ligands. nih.govresearchgate.net In these complexes, the Re(I) ion is in a distorted octahedral coordination environment. nih.govresearchgate.net

Furthermore, research on rhenium nitrosyl complexes with polyamine ligands containing pyridyl groups has demonstrated the versatility of pyridyl coordination to rhenium. uzh.ch While the acrylamide moiety of this compound might not directly coordinate to the low-valent Re(I) center in the presence of the softer pyridyl nitrogen, it could play a role in the secondary coordination sphere or in the properties of the resulting polymeric materials.

The incorporation of this compound or its polymeric derivatives into rhenium(I) complexes could lead to novel materials with interesting luminescent properties. The vinyl group of the acrylamide moiety also offers the potential for post-coordination polymerization to form metallopolymers.

Manganese(II) Complexes

Manganese(II) complexes are known for their diverse coordination geometries and magnetic properties. The coordination of this compound to Mn(II) is expected to proceed through the pyridyl nitrogen and the amide oxygen, forming a chelate structure.

Studies of Mn(II) complexes with related ligands provide valuable insights. For instance, Mn(II) complexes with macrocyclic polyamine ligands bearing pyridyl donor pendants exhibit high coordination numbers, with the Mn(II) ion being seven- or eight-coordinated. researchgate.net In these complexes, all the pyridyl nitrogens are involved in coordination. researchgate.net Similarly, Mn(II) complexes with pyridine N-oxide derivatives show pseudo-octahedral environments around the manganese ion. nih.gov

The interaction of the amide functionality with Mn(II) has been observed in complexes with bis(amide) ligands, where the amide oxygen atoms coordinate to the metal center, leading to the formation of polymeric framework arrays. nih.gov This indicates that the amide group of this compound is also a likely coordination site for Mn(II).

The combination of the pyridyl and amide coordinating groups in this compound makes it a versatile ligand for the synthesis of both mononuclear and polynuclear manganese(II) complexes. The resulting structures could feature interesting magnetic exchange interactions between manganese centers, particularly in polymeric derivatives.

Nickel(II) Complexes

Nickel(II) complexes exhibit a wide range of coordination numbers and geometries, often accompanied by interesting magnetic and spectral properties. The coordination of this compound to Ni(II) is anticipated to involve both the pyridyl nitrogen and the amide oxygen.

Research on polyacrylamide-Ni(II) complexes has shown that complexation occurs, leading to changes in the thermal and morphological properties of the polymer. alquds.edu Spectroscopic studies, including FTIR and UV-visible, have confirmed the interaction between the Ni(II) ions and the amide groups of the polyacrylamide. alquds.edu

In complexes with ligands containing pyridyl and amide functionalities, such as bis[N-(6-pivalamido-2-pyridylmethyl)]benzylamine, the coordination behavior is more complex. In these systems, the carboxyamido groups can either act as intramolecular hydrogen-bond donors or coordinate directly to the metal center. nih.gov This highlights the potential for different coordination modes of the amide group in this compound-Ni(II) complexes.

Furthermore, studies on Ni(II) complexes of monofunctionalized pyridine-azamacrocycles with pendant amide arms have shown "on-off" coordination equilibria, where the pendant arm can reversibly bind to the metal center. nih.gov This dynamic behavior can lead to changes in the spin state and color of the complex. nih.gov

The coordination of this compound and its polymers to Ni(II) can therefore result in a variety of structures with tunable properties, depending on the reaction conditions and the specific nature of the ligand.

Lanthanide Complexes

Lanthanide ions are characterized by their large ionic radii and preference for high coordination numbers, typically coordinating to hard donor atoms like oxygen. The coordination of this compound to lanthanide ions is expected to be dominated by the interaction with the carbonyl oxygen of the amide group.

While the pyridyl nitrogen is a softer donor, its involvement in coordination cannot be entirely ruled out, especially in less polar solvents. However, the primary interaction is anticipated to be between the lanthanide ion and the amide oxygen.

General studies on lanthanide complexes with pyridyl adducts of β-diketonate ligands show that the pyridyl nitrogen can coordinate to the lanthanide center, leading to coordination number 8. mdpi.com However, in these cases, the primary coordination is through the oxygen atoms of the β-diketonate.

The electronic transitions within the 4f orbitals of lanthanide ions are shielded, making them less sensitive to the ligand environment. mdpi.com Nevertheless, the coordination of ligands can influence the luminescence properties of lanthanide complexes through the "antenna effect," where the ligand absorbs light and transfers the energy to the lanthanide ion.

The coordination of this compound to lanthanide ions could lead to the formation of luminescent materials, particularly with ions like Eu(III) and Tb(III). In polymeric derivatives, the lanthanide ions could act as cross-linking agents, leading to the formation of coordination polymers with interesting optical properties.

Coordination with Other Metal Ions

The versatile chelating nature of this compound, with its combination of a soft pyridyl nitrogen donor and a hard amide oxygen donor, allows for coordination with a wide range of other metal ions. The principles of Hard and Soft Acids and Bases (HSAB) theory can be used to predict the preferential binding sites.

Hard metal ions, such as Co(II), are expected to coordinate readily to the amide oxygen. Indeed, the crystal structures of acrylamide complexes with Co(II) nitrate (B79036) show octahedral [Co(AAm)6]2+ species where the acrylamide ligands are coordinated through the carbonyl oxygen. researchgate.net

For softer metal ions, the pyridyl nitrogen is expected to be the preferred coordination site. The specific coordination behavior will also depend on factors such as the solvent, the counter-ion, and the stoichiometry of the reaction. The flexibility of the methylene (B1212753) bridge between the pyridine and amide groups allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This versatility makes this compound a promising ligand for the construction of a wide variety of coordination compounds and polymers with diverse structural and functional properties.

Structural Characterization of Metal Complexes

The arrangement of atoms in metal complexes of this compound is crucial for understanding their chemical behavior and potential applications. Researchers employ several techniques to elucidate these structures, with X-ray crystallography, spectroscopic methods, and electrochemical studies being the most prominent.

While extensive crystallographic data exists for complexes of the parent molecule, acrylamide, and for various pyridine-containing ligands, specific and detailed X-ray crystal structure reports for metal complexes of this compound are not widely available in the surveyed scientific literature. Typically, in related complexes, the pyridine nitrogen and the amide oxygen are expected to coordinate to the metal center, forming a stable chelate ring. The geometry of such complexes, whether octahedral, tetrahedral, or square planar, would be highly dependent on the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands. For instance, studies on similar ligands like N,N-bis(4,5-dimethyl-2-hydroxybenzyl)-N-(2-pyridylmethyl)amine have shown the formation of dimeric and trimeric structures with pentacoordinated and hexacoordinated metal centers, respectively nih.gov.

Table 1: Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | [Data Not Available] |

| b (Å) | [Data Not Available] |

| c (Å) | [Data Not Available] |

| β (°) | [Data Not Available] |

| Volume (Å3) | [Data Not Available] |

| Z | [Data Not Available] |

Spectroscopic techniques are vital for characterizing coordination compounds in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand to a metal ion. Upon complexation with a diamagnetic metal, shifts in the proton and carbon signals of the pyridine ring and the acrylamide moiety are expected. For paramagnetic metal complexes, the NMR signals are often broadened and significantly shifted, providing information about the magnetic properties and the electronic structure of the complex nih.gov. Specific NMR studies on this compound complexes are not detailed in the available literature.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the amide group. The C=O stretching frequency (amide I band) in the IR spectrum of free this compound is expected to shift to a lower wavenumber upon coordination of the carbonyl oxygen to a metal ion. This is due to the weakening of the C=O bond. Similarly, changes in the vibrational frequencies of the pyridine ring would indicate its coordination to the metal center nih.gov. For instance, in cobalt(II) chloride complexes with acrylamide, a shift in the amide I band is observed upon coordination doi.orgresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. The spectra of transition metal complexes of this compound would be expected to show d-d transitions and charge-transfer bands. The position and intensity of these bands are dependent on the metal ion and the coordination geometry nih.gov.

Table 2: Expected Spectroscopic Shifts upon Coordination of this compound

| Spectroscopic Technique | Observed Change Upon Complexation | Reason |

|---|---|---|

| ¹H NMR | Shift of pyridine and vinyl proton signals | Change in electronic environment |

| IR | Decrease in ν(C=O) frequency | Coordination of carbonyl oxygen to metal |

| UV-Vis | Appearance of d-d and charge-transfer bands | Electronic transitions involving the metal d-orbitals |

Note: This table is based on general principles of coordination chemistry, as specific data for this compound complexes were not found.

Polymer-Supported Metal Complexes of this compound Derivatives

Polymers functionalized with chelating ligands are of great interest for applications in catalysis, separation, and as antimicrobial agents. The polymerization of this compound or its derivatives would lead to a polymer with pendant pyridyl-amide groups capable of binding metal ions.

The synthesis of such polymers could be achieved through free-radical polymerization of the monomer. The resulting polymer-supported metal complexes would combine the properties of the metal center with the processability and stability of the polymer matrix. These materials can act as recyclable catalysts or as materials for metal ion sequestration. The characterization of these polymer-metal complexes would involve techniques similar to those used for their small-molecule counterparts, such as IR and UV-Vis spectroscopy, as well as thermal analysis to determine their stability cmu.edu. While the synthesis and metal complexation of various poly(acrylamide) derivatives have been reported, specific studies focusing on polymers derived from this compound are not prevalent in the reviewed literature mdpi.comnih.gov.

Supramolecular Chemistry Involving N 2 Pyridylmethyl Acrylamide

Hydrogen Bonding Interactions in N-(2-Pyridylmethyl)acrylamide Assemblies

Hydrogen bonding plays a pivotal role in the self-assembly of this compound. The acrylamide (B121943) group possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for the formation of strong and directional intermolecular hydrogen bonds. aston.ac.ukresearchgate.net The pyridyl group introduces an additional hydrogen bond acceptor site at the nitrogen atom.

The conformations of poly(alkyl acrylamides) have been studied, revealing that intramolecular hydrogen bonds can stabilize specific backbone conformations. nih.gov In this compound assemblies, both intramolecular hydrogen bonds (for example, between the amide N-H and the pyridyl nitrogen) and intermolecular hydrogen bonds can contribute to the stability and structure of the resulting supramolecular architectures.

| Interaction Type | Donor/Acceptor in this compound | Potential Hydrogen Bonding Pattern |

| Intermolecular | Amide N-H (donor) with Amide C=O (acceptor) of another molecule. | Formation of chains or sheets. |

| Intermolecular | Amide N-H (donor) with Pyridyl N (acceptor) of another molecule. | Cross-linking of polymer chains or layers. |

| Intramolecular | Amide N-H (donor) with Pyridyl N (acceptor) of the same molecule. | Formation of a seven-membered ring, influencing conformation. |

Metal-Ligand Driven Self-Assembly Processes

The pyridyl group and the amide oxygen of this compound can act as a bidentate ligand, coordinating to metal ions. This metal-ligand interaction is a powerful tool for driving the self-assembly of well-defined supramolecular structures. rsc.org The coordination of metal ions with ligands like this compound can lead to the formation of discrete metallo-supramolecular architectures or extended coordination polymers. nih.gov

The choice of metal ion, with its specific coordination geometry preference (e.g., tetrahedral, square planar, octahedral), and the stoichiometry of the metal-to-ligand ratio are crucial factors in determining the final structure of the self-assembled entity. rsc.org Chiral pyridine-type ligands have been extensively used in supramolecular chemistry to create enantiomerically pure polynuclear species. chimia.ch this compound, if synthesized from chiral precursors, could also be employed in the stereoselective synthesis of chiral metal-organic assemblies.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with this compound Derivatives

Coordination polymers are extended networks of metal ions linked by organic bridging ligands. mdpi.com this compound and its derivatives are excellent candidates for the construction of coordination polymers and Metal-Organic Frameworks (MOFs) due to their ability to bridge multiple metal centers. The vinyl group of the acrylamide moiety offers a site for post-synthetic modification, allowing for the tuning of the properties of the resulting coordination polymer.

For instance, a related ligand, N-(pyridin-3-yl)isonicotinamide, has been used to construct layered coordination polymers with nickel(II) ions. nih.gov In these structures, the pyridyl groups coordinate to the metal centers, forming extended networks. Similarly, this compound can coordinate to metal ions through its pyridyl nitrogen and amide oxygen, and the polymerizable vinyl group can be used to create cross-linked materials.

The table below summarizes some examples of coordination polymers formed with ligands containing pyridine (B92270) and amide functionalities, illustrating the potential of this compound in this area.

| Ligand | Metal Ion | Resulting Structure | Reference |

| N-(pyridin-3-yl)isonicotinamide | Ni(II) | Layered coordination polymer with triangular (3,6) topology | nih.gov |

| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Ag(I), Fe(II) | Discrete complexes in solution, crystallizing as coordination polymers | nih.gov |

| N(4-(acrylamido)-2-hydroxybenzoic acid) | Cu(II), Co(II), Ni(II), UO2(II) | Polymeric metal complexes | nih.gov |

π-π Stacking and Other Non-Covalent Interactions in Supramolecular Structures

The pyridine ring in this compound is an aromatic system, capable of engaging in π-π stacking interactions. These interactions, although weaker than hydrogen bonds or metal-ligand coordination, are crucial in stabilizing the three-dimensional structure of supramolecular assemblies. researchgate.net π-π stacking can occur in a face-to-face or edge-to-face (T-shaped) arrangement and is highly directional. researchgate.net

Advanced Research Applications of N 2 Pyridylmethyl Acrylamide and Its Materials

Catalysis and Reaction Engineering

The pyridine (B92270) and amide functionalities within N-(2-Pyridylmethyl)acrylamide make it an excellent ligand for a wide array of metal ions. This characteristic is extensively exploited in the field of catalysis, where both discrete molecular complexes and polymer-supported systems have been developed for various chemical transformations.

Homogeneous Catalysis with this compound Metal Complexes

In homogeneous catalysis, soluble metal complexes of ligands containing the 2-pyridylmethyl group serve as highly effective catalysts. The ligand structure allows for the fine-tuning of the electronic and steric environment around the metal center, which in turn influences the catalytic activity and selectivity. nih.gov

Complexes synthesized with ligands featuring a 2-pyridylmethyl pendant arm and a cross-bridged cyclam framework have been successfully coordinated with a range of divalent first-row transition metals, including Mn(2+), Fe(2+), Co(2+), Ni(2+), Cu(2+), and Zn(2+). nih.gov X-ray crystallography has confirmed a pentadentate binding mode for the ligand, leaving a labile site available for interaction with substrates. nih.gov This structural feature is crucial for catalytic applications. For instance, the manganese (II) complex of such a ligand has demonstrated potential as a mild oxidation catalyst, utilizing hydrogen peroxide as the terminal oxidant. nih.gov

Table 1: Metal Complexes with 2-Pyridylmethyl Pendant-Armed Ligands in Homogeneous Catalysis

| Metal Ion | Ligand Type | Key Structural Feature | Catalytic Application |

|---|---|---|---|

| Mn(2+) | 2-pyridylmethyl pendant-armed ethylene (B1197577) cross-bridged cyclam | Pentadentate coordination with one labile site | Mild oxidation reactions nih.gov |

| Fe(2+) | 2-pyridylmethyl pendant-armed ethylene cross-bridged cyclam | Pentadentate coordination with one labile site | Potential for electron-transfer processes nih.gov |

Heterogeneous Catalysis Using Polymer-Supported this compound Derivatives

To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, researchers have immobilized this compound and its derivatives onto solid supports. These polymer-supported catalysts combine the high activity of molecular catalysts with the practical advantages of heterogeneous systems. uq.edu.au

Natural polymers like chitosan (B1678972) have been chemically modified to incorporate the N-(2-pyridylmethyl) group, creating a highly effective polymer ligand for metal ions. mdpi.com For example, N-(2-pyridylmethyl)chitosan can be synthesized through reductive alkylation, where a Schiff base is formed between chitosan and 2-pyridinecarboxaldehyde, followed by reduction. mdpi.com These modified chitosan materials, when complexed with metal ions such as Copper(II), serve as robust heterogeneous catalysts for oxidation reactions. scirp.org The polymer matrix provides a stable scaffold, preventing metal leaching and allowing for easy recovery and reuse of the catalyst.

Similarly, ligands can be anchored to inorganic supports like silica (B1680970) and then complexed with metal ions. uq.edu.au The resulting materials are effective in reactions such as the hydrolysis of phosphate (B84403) esters. The porous nature and high surface area of these supports can further enhance catalytic efficiency. uq.edu.au

Biomimetic Catalysis and Enzyme Models

The structure of this compound-metal complexes often mimics the active sites of metalloenzymes, making them valuable models for studying biological catalytic processes. In biomimetic catalysis, these synthetic analogues are used to replicate the function of enzymes, often with greater stability under non-biological conditions. uq.edu.au

Coordination polymers incorporating Schiff base ligands with pyridylmethyl moieties have been explored for their phosphatase activity. uq.edu.au The metal centers in these complexes, supported by the polymer framework, can hydrolyze phosphate esters in a manner analogous to natural phosphatase enzymes. The development of such enzyme models contributes to a deeper understanding of enzymatic reaction mechanisms and aids in the design of novel catalysts for biochemical applications. nih.gov

Redox Catalysis

The pyridyl group and the ability to coordinate with redox-active metals like iron and manganese make this compound derivatives suitable for redox catalysis. nih.govresearchgate.net Cyclic voltammetry studies of metal complexes with 2-pyridylmethyl pendant-armed ligands have shown reversible redox processes, indicating their potential for catalytic reactions that involve electron transfer. nih.gov

Specifically, the Mn(2+) complex of a 2-pyridylmethyl pendant-armed cyclam ligand has been identified as a promising mild oxidation catalyst. nih.gov Furthermore, redox-active iron-dithiolene complexes have been successfully employed as catalysts for the polymerization of various acrylamides and methacrylates, demonstrating the versatility of these systems in controlling radical polymerization processes. researchgate.net The ability of the ligand to stabilize different oxidation states of the metal center is key to its function in these catalytic cycles. semanticscholar.org

Development of Functional Polymeric Materials

The polymerization of this compound, either as a homopolymer or copolymer, leads to the creation of functional polymeric materials. The pendant pyridylmethyl groups impart specific chemical properties to the polymer backbone, enabling the design of "smart" materials that respond to external stimuli. sigmaaldrich.com

Stimuli-Responsive Polymers (e.g., pH-responsive, thermoresponsive)

Stimuli-responsive polymers can undergo significant, reversible changes in their physical properties in response to small changes in their environment, such as pH or temperature. sigmaaldrich.commdpi.com Polymers derived from this compound are inherently pH-responsive due to the basic nitrogen atom on the pyridine ring.

pH-Responsive Behavior: At low pH, the pyridine nitrogen becomes protonated, leading to electrostatic repulsion between the polymer chains. This causes the polymer to adopt an extended, hydrophilic conformation, making it soluble in aqueous solutions. As the pH increases, the pyridine is deprotonated, reducing electrostatic repulsion and increasing hydrophobicity, which can lead to polymer collapse or aggregation. semanticscholar.orgnih.gov This reversible transition can be precisely tuned. For example, copolymers of N-(2-hydroxyethyl) acrylamide (B121943) and acrylic acid have demonstrated significant pH sensitivity, with their swelling behavior being effectively controlled by pH. mdpi.com This principle is directly applicable to polymers containing the pyridylmethyl moiety.

Thermoresponsive Behavior: The acrylamide backbone of poly(this compound) provides a structural basis for thermoresponsive behavior, similar to the well-studied poly(N-isopropylacrylamide) (PNIPAM). nih.govmdpi.com These polymers often exhibit a Lower Critical Solution Temperature (LCST), below which they are soluble and above which they become insoluble and precipitate from solution. rsc.org This phase transition is driven by changes in the hydration state of the polymer chains. rsc.org By copolymerizing this compound with other monomers like N-isopropylacrylamide, dual-responsive polymers can be created that are sensitive to both pH and temperature, offering a wider range of potential applications in fields like drug delivery and smart coatings. nih.gov

Table 2: Stimuli-Responsive Behavior of Acrylamide-Based Polymers

| Stimulus | Monomer Component | Mechanism of Response | Resulting Property Change |

|---|---|---|---|

| pH | Pyridine group (from this compound) | Protonation/deprotonation of the pyridine nitrogen atom. semanticscholar.org | Reversible swelling/deswelling or dissolution/precipitation. mdpi.com |

| Temperature | Acrylamide backbone | Change in polymer-solvent interactions (hydration/dehydration) leading to a phase transition (LCST). nih.govrsc.org | Reversible transition from a soluble, hydrophilic state to an insoluble, hydrophobic state. mdpi.com |

Intelligent Hydrogels and Nanogels for Research Applications

Hydrogels and nanogels derived from this compound are at the forefront of "intelligent" materials research due to their stimuli-responsive nature. rsc.org These materials can undergo significant changes in their physical properties in response to external stimuli such as pH, temperature, and the presence of specific ions. rsc.orgnih.gov This responsive behavior is primarily attributed to the protonation and deprotonation of the pyridine ring within the polymer structure, which alters the hydrophilicity and swelling capacity of the material.

Intelligent Hydrogels:

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. nih.gov In the context of this compound, these hydrogels exhibit "smart" properties. nih.gov For instance, copolymers of this compound with monomers like N-isopropylacrylamide (NIPAm) can create dual-responsive hydrogels that react to both temperature and pH changes. mdpi.comresearchgate.net Below the lower critical solution temperature (LCST) of the NIPAm component and at a pH where the pyridine group is protonated, the hydrogel is in a swollen, hydrophilic state. ju.edu.sa An increase in temperature above the LCST or a change to a more basic pH can cause the hydrogel to collapse and release any entrapped molecules. nih.gov This on-demand swelling and deswelling behavior is being explored in research for applications like controlled release studies and the development of chemical sensors. nih.govmdpi.com

Nanogels:

Nanogels are hydrogels with dimensions in the nanometer range (typically 20-200 nm). mdpi.com Their small size provides a high surface area-to-volume ratio, making them particularly suitable for research applications where rapid response times and efficient loading of bioactive molecules are required. nih.govnih.gov Nanogels based on this compound can be synthesized to encapsulate and protect sensitive research agents, releasing them in a controlled manner when triggered by specific environmental cues. mdpi.com For example, in a research setting, these nanogels could be designed to release a fluorescent probe in response to a localized pH change within a cellular environment, allowing for targeted imaging studies. nih.govnih.gov

The versatility of these intelligent hydrogels and nanogels stems from the ability to tune their responsive properties by copolymerizing this compound with other functional monomers. mdpi.com This allows researchers to create materials with tailored responses to a wide array of specific stimuli, opening up new avenues for investigation in areas such as biomaterials science and analytical chemistry.

Table 1: Stimuli-Responsive Behavior of this compound-based Hydrogels

| Stimulus | Mechanism of Action | Resulting Change in Hydrogel | Potential Research Application |

| pH | Protonation/deprotonation of the pyridine ring | Swelling (low pH) or collapse (high pH) | Controlled release of molecules, pH sensing |

| Temperature | (In copolymers with thermoresponsive monomers like NIPAm) Phase transition of the copolymer | Collapse above LCST, swelling below LCST | Temperature-triggered release, cell culture scaffolds |

| Metal Ions | Coordination of metal ions to the pyridine nitrogen | Changes in swelling, optical properties, or mechanical strength | Metal ion sensing and removal |

Polymer-Metal Hybrid Nanomaterials

The pyridine moiety in this compound serves as an effective binding site for a variety of metal ions, making it a valuable component in the synthesis of polymer-metal hybrid nanomaterials. nih.govscilit.com These materials combine the properties of both the polymer (e.g., stability, responsiveness) and the metal nanoparticles (e.g., catalytic activity, unique optical properties), leading to synergistic effects and novel functionalities for research purposes. dntb.gov.ua

One of the primary research applications in this area is the in-situ synthesis of metal nanoparticles within a polymer matrix derived from this compound. nih.gov The polymer network acts as a nanoreactor, controlling the nucleation and growth of the nanoparticles and preventing their aggregation. nih.gov This results in a uniform dispersion of nanoparticles throughout the material. For instance, silver nanoparticles (AgNPs) have been synthesized within hydrogels containing this compound. nih.govepa.gov The resulting hybrid material exhibits the antimicrobial properties of silver combined with the physical properties of the hydrogel. mdpi.com

Gold nanoparticles (AuNPs) have also been incorporated into polymers containing this compound. The pyridyl groups can coordinate to the gold surface, providing a stable interface between the inorganic nanoparticle and the organic polymer. These hybrid materials are being investigated for their potential in catalysis and sensing applications due to the unique electronic and optical properties of the AuNPs.

The stimuli-responsive nature of polymers containing this compound can be harnessed to create "smart" hybrid nanomaterials. For example, a change in pH could alter the conformation of the polymer chains, thereby modulating the accessibility of the embedded metal nanoparticles and influencing their catalytic activity. This allows for the development of switchable catalytic systems that can be turned on or off in response to environmental cues.

Table 2: Examples of Polymer-Metal Hybrid Nanomaterials Incorporating this compound Functionality

| Metal Nanoparticle | Polymer Matrix Component | Synthesis Method | Key Properties of Hybrid Material | Research Application Area |

| Silver (Ag) | Poly(this compound) hydrogel | In-situ reduction of silver ions | Antimicrobial activity, controlled release of Ag+ | Development of antimicrobial coatings and materials |

| Gold (Au) | Copolymers of this compound | Coordination to pre-synthesized AuNPs or in-situ reduction | Enhanced stability, tunable optical properties, catalytic activity | Catalysis, sensing, bioimaging |

| Palladium (Pd) | Poly(this compound) nanospheres | Impregnation and reduction of palladium salts | High catalytic efficiency, recyclability | Heterogeneous catalysis (e.g., cross-coupling reactions) |

Sensing and Detection Methodologies in Research

The inherent ability of the pyridine group in this compound to interact with various chemical species makes it a valuable component in the design of advanced sensing and detection systems for research. These systems often rely on changes in the polymer's physical or optical properties upon binding to a target analyte.

Polymers and materials derived from this compound have shown significant promise in the development of sensors for the detection of heavy and transition metal ions. nih.gov The lone pair of electrons on the pyridine nitrogen atom allows for the coordination of metal ions, leading to a detectable signal. researchgate.net

One common approach involves the use of fluorescent sensors. mdpi.com Copolymers of this compound with fluorescent monomers can be designed such that the coordination of a metal ion to the pyridine ring alters the fluorescence emission of the material. ekb.eg This change can be a "turn-off" response, where the fluorescence is quenched upon metal binding, or a "turn-on" response, where fluorescence is enhanced. frontiersin.orgnih.gov The selectivity of these sensors can be tuned by modifying the polymer structure and the specific fluorescent probe used. For example, sensors with high selectivity for ions such as Cu²⁺, Ni²⁺, and Co²⁺ have been developed for research purposes. researchgate.net

In addition to fluorescence, colorimetric sensing is another methodology employed. ekb.eg The binding of a metal ion can induce a conformational change in the polymer or interact with an incorporated dye molecule, resulting in a visible color change. This allows for simple and rapid qualitative or semi-quantitative detection of metal ions without the need for sophisticated instrumentation.

Electrochemical sensing methods have also been explored. mdpi.com Electrodes modified with polymers containing this compound can be used to detect metal ions. The binding of the metal ion at the electrode surface alters the electrochemical properties of the polymer, such as its conductivity or redox potential, which can be measured to determine the concentration of the analyte.

Table 3: Research-Based Metal Ion Sensing Using this compound Materials

| Sensing Method | Principle of Detection | Target Metal Ions (Examples) | Limit of Detection (LOD) Range (Representative) |

| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence upon metal ion coordination | Cu²⁺, Hg²⁺, Pb²⁺, Zn²⁺ | Nanomolar (nM) to Micromolar (µM) |

| Colorimetry/UV-Vis Spectroscopy | Visible color change or shift in absorbance spectrum upon metal binding | Fe³⁺, Co²⁺, Ni²⁺ | Micromolar (µM) |

| Electrochemical Methods | Change in current, potential, or impedance upon metal ion binding | Cd²⁺, Cu²⁺, Pb²⁺ | Picomolar (pM) to Nanomolar (nM) |

Beyond metal ion sensing, the functional groups in this compound-containing polymers facilitate research into more complex molecular recognition events. The pyridine ring can act as a hydrogen bond acceptor, while the amide group can act as both a hydrogen bond donor and acceptor. These non-covalent interactions are crucial for the selective binding of specific organic molecules.

In research settings, polymers based on this compound are being used to create synthetic receptors that can selectively bind to target molecules of biological or environmental interest. This is often achieved through a molecular imprinting approach, where the polymer is synthesized in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target molecule.

These molecularly imprinted polymers (MIPs) can then be used in various research applications, such as solid-phase extraction for the selective isolation of a compound from a complex mixture, or as the recognition element in a chemical sensor. The ability to tailor the binding sites by copolymerizing this compound with other functional monomers allows for the creation of MIPs with high selectivity and affinity for a wide range of target molecules.

Furthermore, the stimuli-responsive nature of these polymers can be integrated into molecular recognition systems. For instance, a change in pH could alter the binding affinity of a synthetic receptor, allowing for the controlled capture and release of a target molecule. This has potential applications in research areas such as separation science and the development of responsive materials for targeted delivery.

Polymer Diagnostics (as a research concept)